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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzyl alcohol

Cat. No.: B147650

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Trifluoromethyl)benzyl alcohol (CAS No: 349-95-1), a key intermediate in the synthesis of
various pharmaceutical compounds and advanced materials. The document details its
characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

e Molecular Formula: CeH7F3O

e Molecular Weight: 176.14 g/mol [1]

o |[UPAC Name: [4-(trifluoromethyl)phenyllmethanol[1]

e Synonyms: p-Trifluoromethylbenzyl alcohol, 4-(Trifluoromethyl)benzenemethanol[2][3]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic
analyses of 4-(Trifluoromethyl)benzyl alcohol.
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Table 1: *H NMR Spectroscopic Data

. . Coupling

Chemical Shift o . .

Multiplicity Constant (J, Integration Assighment
(3, ppm)

Hz)
7.62 Doublet (d) 8.16 2H Aromatic (Ar-H)
7.47 Doublet (d) 8.08 2H Aromatic (Ar-H)
) Methylene (-
477 Singlet (s) - 2H
CH?)

Broad Singlet (br,

1.92 - 1H Hydroxyl (-OH)

s)

Solvent: CDCls,
Frequency: 400
MHz[4]

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity (from

Coupling Constant

Assignment

ppm) C-F coupling) (J, Hz)
Ar-C (quaternary,
144.9 @ Y
attached to CH20H)
Ar-C (quaternary,
129.9 Quartet (q) J(C-F) =32.8
attached to CF3)
127.0 Ar-CH
125.6 Doublet (d) J(C-F) =4.04 Ar-CH
CFs (quartet
122.9 expected, not fully
described)
64.6 Methylene (-CHz)

Solvent: CDCls,
Frequency: 101
MHz[4]

Table 3: Mass Spectrometry (GC-MS) Data
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miz Relative Intensity (%) Assignment

176 83.7 [M]* (Molecular lon)

175 18.1 [M-H]*

157 17.9 [M-H-H20]*

145 19.9 [M-CH20H]* or [C7HaF3]*

127 83.9 [C7HaF2]*

107 100.0 [M-CFs]* or [C7HeO]* (Base
Peak)

79 54.1 [CeHs50-H2]*

77 24.8 [CeHs]*

lonization Mode: Electron
lonization (EN[1][5]

Table 4: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_Trifluoromethyl_benzenemethanol
https://m.chemicalbook.com/SpectrumEN_349-95-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?)

Description of Absorption Functional Group

~3400-3200 Broad, strong O-H stretch (alcohol)
~3100-3000 Sharp, medium Aromatic C-H stretch
~2950-2850 Sharp, medium-weak Aliphatic C-H stretch (-CHz)
~1620, 1500, 1450 Sharp, medium-weak Aromatic C=C ring stretch
~1325 Very strong C-F stretch

~1160, 1120 Very strong C-F stretch

~1070 Strong C-O stretch (primary alcohol)

Note: This table represents
characteristic absorption
bands for this compound class.
Specific peak values can vary
slightly based on the sampling
method (e.g., liquid film, ATR).

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically acquired on a 400 MHz or higher

spectrometer.[4]

o Sample Preparation: Approximately 5-10 mg of 4-(Trifluoromethyl)benzyl alcohol is

dissolved in ~0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). A small amount of

Tetramethylsilane (TMS) may be added as an internal standard, although referencing to the

residual solvent peak is common.[6]

e Instrumentation: A spectrometer such as a Jeol 400 MHz instrument is used.[4]

o Data Acquisition:
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o The sample is placed in the spectrometer and the magnetic field is shimmed to ensure
homogeneity.

o For 'H NMR, standard pulse sequences are used.

o For 13C NMR, proton-decoupled sequences are used to simplify the spectrum to single
lines for each unique carbon, except where C-F coupling is observed.[4]

» Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The
resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are
referenced to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
like dichloromethane or ethyl acetate.

 Instrumentation: A system such as a Thermo Scientific ISQ Single Quadrupole GC-MS can
be utilized.[4]

e GC Conditions (Typical):
o Injector: Split/splitless inlet at 260°C.

o Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 pm), is
commonly used.[7]

o Oven Program: Start at 60°C, hold for 2-5 minutes, then ramp at 10-35°C/min to a final
temperature of 270-280°C.[7]

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
e MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.
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o Mass Analyzer: Scans a mass range of m/z 40-400.

o Interface Temperature: 250-280°C.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

o Sample Preparation: As 4-(Trifluoromethyl)benzyl alcohol is a liquid or low-melting solid at
room temperature, the spectrum can be acquired directly.[4]

 Instrumentation: A Nicolet iS 5 FT-IR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory is a suitable instrument.[4]

o Data Acquisition:
o A background spectrum of the clean ATR crystal is collected.
o A small drop of the sample is placed onto the ATR crystal.

o The sample spectrum is recorded, typically by co-adding 16-32 scans in the range of
4000-600 cm~1.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound like 4-(Trifluoromethyl)benzyl alcohol.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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